1-[(4-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide
Description
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a molecular formula of C21H25ClN2O4S. This compound is characterized by the presence of a piperidine ring, a phenylethyl group, and a chlorophenylmethanesulfonyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C21H25ClN2O3S |
|---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c22-20-10-8-18(9-11-20)16-28(26,27)24-14-4-7-19(15-24)21(25)23-13-12-17-5-2-1-3-6-17/h1-3,5-6,8-11,19H,4,7,12-16H2,(H,23,25) |
InChI Key |
DILWWQMMYFGPDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenylmethanesulfonyl group: This step typically involves the reaction of the piperidine derivative with (4-chlorophenyl)methanesulfonyl chloride under basic conditions.
Attachment of the phenylethyl group: This can be done through a nucleophilic substitution reaction where the piperidine derivative reacts with a phenylethyl halide.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenylethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-3-CARBOXAMIDE: This compound has a methoxy group instead of a phenylethyl group, which may alter its chemical and biological properties.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds have a different core structure but share the piperidine ring, making them useful for comparison in terms of biological activity and synthesis.
The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
